REACTION_CXSMILES
|
COC1C(C(OCC)=O)=C(CC(OCC)=O)N(C)C=1.[CH3:20][C:21]1[CH:45]=[CH:44][CH:43]=[CH:42][C:22]=1[C:23]([C:25]1[N:29]([CH3:30])[C:28]([CH2:31][C:32]([O-:34])=[O:33])=[C:27](C(OCC)=O)[C:26]=1[O:40][CH3:41])=[O:24].CC1C=CC=CC=1C(C1N(C)C(CC(O)=O)=C(C(O)=O)C=1OC)=O>C(O)(C(F)(F)F)=O>[CH3:20][C:21]1[CH:45]=[CH:44][CH:43]=[CH:42][C:22]=1[C:23]([C:25]1[N:29]([CH3:30])[C:28]([CH2:31][C:32]([OH:34])=[O:33])=[CH:27][C:26]=1[O:40][CH3:41])=[O:24]
|
Name
|
ethyl 4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(N(C1)C)CC(=O)OCC)C(=O)OCC
|
Name
|
5-(o-methylbenzoyl)-4-methoxy-3-ethoxycarbonyl-1-methylpyrrole-2-acetate
|
Quantity
|
16 mmol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C2=C(C(=C(N2C)CC(=O)[O-])C(=O)OCC)OC)C=CC=C1
|
Name
|
5-(o-methylbenzoyl)-4-methoxy-3-hydroxycarbonyl-1-methylpyrrole-2-acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C2=C(C(=C(N2C)CC(=O)O)C(=O)O)OC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)C2=C(C=C(N2C)CC(=O)O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |